molecular formula C12H16FN3O3 B3043858 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol CAS No. 942474-49-9

2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol

Cat. No. B3043858
CAS RN: 942474-49-9
M. Wt: 269.27 g/mol
InChI Key: ABLMDFNXFVHPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol”, also known as FPE, is a chemical compound that has gained considerable interest in scientific research. It has a molecular weight of 269.27 and a molecular formula of C12H16FN3O3 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H16FN3O3 . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Thermal and Crystallographic Studies

One study focused on the synthesis and crystallographic analysis of a related compound, revealing insights into its crystal structure and thermal stability. This research highlighted the presence of intermolecular interactions that stabilize the crystal lattice, which could have implications for the material's properties and applications in pharmaceutical formulations (Awasthi et al., 2014).

Synthesis Techniques

Another study provided a detailed account of the synthesis process for a compound with a similar structural framework. The optimization of technological parameters such as raw material ratios, reaction time, and temperature was emphasized, showcasing the compound's potential for efficient production (Wang Jin-peng, 2013).

Kinetics and Mechanisms

Research into the kinetics and mechanisms of reactions involving related compounds has offered valuable insights into their chemical behavior. This understanding is crucial for designing drugs with desired pharmacological effects (Castro et al., 2001).

Crystal Structure and Potential Applications

A study on the crystal structure of a related compound discussed its potential application as donor–acceptor polymer units for developing solar cell materials. This suggests a potential application in renewable energy technologies (Zhang et al., 2015).

Synthesis of Flunarizine and its Isomers

Flunarizine, a drug known for its use in migraine treatment, shares structural similarities with the compound of interest. Research on its synthesis and isomers might provide insights into the chemical flexibility and potential pharmaceutical applications of related compounds (Shakhmaev et al., 2016).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor activities of piperazine derivatives, indicating the potential for these compounds to be developed into therapeutic agents. For instance, compounds synthesized from norfloxacin showed significant antimicrobial activities (Menteşe et al., 2013). Similarly, piperazine-based tertiary amino alcohols demonstrated antitumor activity, suggesting their potential in cancer therapy (Hakobyan et al., 2020).

properties

IUPAC Name

2-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O3/c13-11-9-10(16(18)19)1-2-12(11)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLMDFNXFVHPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.